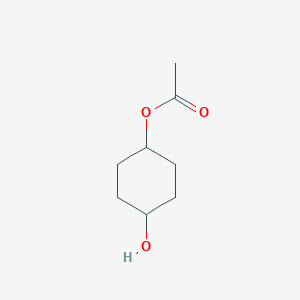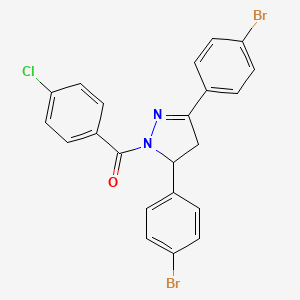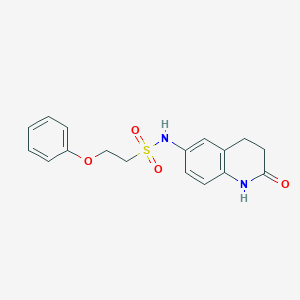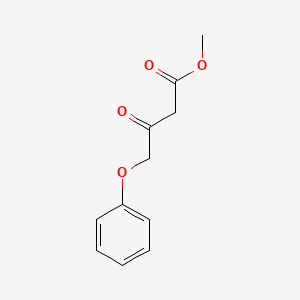![molecular formula C23H20BrFN2O5 B2381556 N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide CAS No. 477886-79-6](/img/structure/B2381556.png)
N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of organic molecule that contains several functional groups. It has a central benzene ring which is substituted with three methoxy groups (-OCH3), a carbohydrazide group (-CONHNH2), and a phenyl group that is further substituted with a bromo (-Br), fluoro (-F), and phenoxy (-OC6H5) groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, etc .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of similar compounds to N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide, involves complex chemical reactions and characterizations. For instance, the synthesis of Schiff base ligands derived from 2-hydroxybenzophenones and their iron(III) complexes has been reported. These complexes have been characterized through various techniques such as elemental analysis, and IR and UV-VIS spectroscopy. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Pogány et al., 2017).
Potential in Photodynamic Therapy
Compounds structurally related to the subject compound have shown promise in photodynamic therapy (PDT). For example, a zinc phthalocyanine substituted with new benzenesulfonamide derivative groups exhibited high singlet oxygen quantum yield, an important feature for Type II photosensitizers in cancer treatment via PDT (Pişkin et al., 2020).
Antibacterial and Antipathogenic Potential
Several related compounds have demonstrated significant antibacterial and antipathogenic properties. Thiourea derivatives, for instance, have shown potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011). Additionally, sulfonamide-derived compounds and their transition metal complexes have shown moderate to significant antibacterial activity against various bacterial strains (Chohan & Shad, 2011).
Interaction with DNA and Enzymatic Activities
Some compounds in this category have shown interesting interactions with DNA and enzymatic activities. For instance, Schiff base compounds like N'-(2-hydroxy-3-methoxybenzylidene)-4-tert-butylbenzohydrazide have been studied for their biological activities including interaction with SS-DNA, suggesting potential uses in biomedical research (Sirajuddin et al., 2013).
Nonlinear Optical Properties
The nonlinear optical properties of similar compounds have been explored, indicating potential applications in the nonlinear electro-optic field. For example, single crystals of N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide have been studied for their third-order nonlinear optical properties, which are essential for applications in advanced photonic devices (Ahamed et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s possible that the compound interacts with its targets by binding to active sites, thereby modulating their activity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Based on its structural similarity to other compounds, it might be involved in several biochemical reactions .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would typically depend on the specific targets and pathways the compound affects .
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylideneamino]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrFN2O5/c1-29-20-10-15(11-21(30-2)22(20)31-3)23(28)27-26-13-14-6-4-5-7-18(14)32-19-9-8-16(24)12-17(19)25/h4-13H,1-3H3,(H,27,28)/b26-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLCHKCTLMMYTM-LGJNPRDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2OC3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC=C2OC3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrFN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2381476.png)
![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2381477.png)

![2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid](/img/structure/B2381480.png)
![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2381482.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381485.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2381488.png)

![Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2381490.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2381494.png)